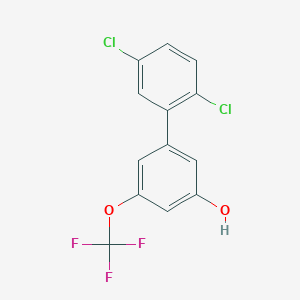
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) is a synthetic compound that is used in a variety of laboratory applications in the field of chemistry. It has a number of unique properties that have made it a valuable tool for research in areas such as synthesis, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) has a wide range of scientific research applications. It has been used in the synthesis of organic molecules, in the study of enzyme-catalyzed reactions, and in the development of new drugs. It has also been used to study the properties of organic molecules, such as their solubility, stability, and reactivity.
Wirkmechanismus
The mechanism of action of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. It is also thought to interfere with the activity of certain proteins, such as those involved in the transport of molecules across cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) are not completely understood. However, it has been shown to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. It is also believed to interact with certain proteins, such as those involved in the transport of molecules across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) in laboratory experiments include its low cost, high purity, and ease of synthesis. It is also a relatively safe compound, and has a low toxicity profile. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, and it can react with certain organic compounds, such as amines and alcohols.
Zukünftige Richtungen
The future directions for the use of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) are numerous. It could be used in the synthesis of more complex organic molecules, in the development of new drugs, and in the study of enzyme-catalyzed reactions. It could also be used in the study of the properties of organic molecules, such as their solubility, stability, and reactivity. Additionally, it could be used to study the effects of inhibitors on enzyme activity, and to develop inhibitors of specific enzymes.
Synthesemethoden
The synthesis of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) can be accomplished using a number of different methods. The most common approach is to use a Grignard reaction, which involves the reaction of an organometallic compound with an organic halide. The resulting product is then purified and isolated using a variety of techniques. Other synthesis methods such as microwave-assisted synthesis, solvent-free synthesis, and solid-phase synthesis have also been used.
Eigenschaften
IUPAC Name |
methyl 3-fluoro-4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-14(21)8-2-3-12(13(16)6-8)9-4-10(15(17,18)19)7-11(20)5-9/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTAUQNMUAINIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686712 |
Source


|
| Record name | Methyl 2-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1262004-35-2 |
Source


|
| Record name | Methyl 2-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384722.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384735.png)



![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384770.png)

![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384785.png)